Alanosine [L-2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid] is a naturally occurring, non-proteinogenic amino acid originally isolated from the bacterium Streptomyces alanosinicus [, ]. As an analog of L-aspartic acid, it serves as a valuable tool in scientific research, particularly in studying purine metabolism and its role in various cellular processes [, ].
DL-Alanosine is derived from natural sources, primarily through microbial fermentation processes. It can also be synthesized chemically. The compound is classified under amino acids and is specifically categorized as a non-proteogenic amino acid, meaning it is not incorporated into proteins during translation but plays significant roles in metabolic pathways.
DL-Alanosine can be synthesized using various methods:
The molecular structure of DL-Alanosine features a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), and two different side chains corresponding to the D- and L-forms of alanine. The molecular formula is C3H7N1O2, with a molecular weight of approximately 89.09 g/mol.
Density functional theory has been employed to analyze its structural properties, revealing insights into its electronic characteristics and stability in crystalline form.
DL-Alanosine participates in various chemical reactions:
The mechanism by which DL-Alanosine exerts its effects primarily involves competitive inhibition:
DL-Alanosine exhibits several notable physical and chemical properties:
These properties make DL-Alanosine suitable for various scientific applications, including drug formulation and biochemical assays.
DL-Alanosine has several important applications:
DL-Alanosine (also known as NSC-143647 or SDX-102) is a non-proteinogenic amino acid analogue first isolated from the actinobacterium Streptomyces alanosinicus ATCC 15710 in the mid-20th century during systematic screening programs for novel antimicrobial and antitumor compounds [3] [9]. The compound's identification emerged from the golden era of antibiotic discovery when researchers extensively explored soil-derived Streptomyces species for bioactive metabolites. Chemically characterized as 2-amino-3-(N-hydroxy-N-nitrosamino)propionic acid, alanosine features a diazeniumdiolate group (N-nitrosohydroxylamine), a rare structural motif in natural products that confers distinctive biochemical reactivity [3]. The DL prefix denotes the racemic mixture, though subsequent studies revealed that the L-isomer possesses greater biological activity due to its recognition by cellular enzymatic machinery. Early investigations demonstrated its broad-spectrum antitumor activity in preclinical models, prompting extensive mechanistic studies and clinical evaluation as a potential antineoplastic agent [7] [9]. The biosynthetic gene cluster responsible for L-alanosine production in S. alanosinicus was recently characterized, revealing enzymes involved in synthesizing and handling unstable intermediates like L-2,3-diaminopropionic acid (L-Dap) via a specialized peptidyl carrier protein domain [3].
DL-Alanosine belongs to the antimetabolite class of chemotherapeutic agents – compounds that structurally resemble endogenous metabolites and disrupt critical biochemical pathways through fraudulent substrate incorporation or competitive enzyme inhibition. Unlike conventional cytotoxic agents that directly damage DNA, antimetabolites exert effects by interfering with nucleotide biosynthesis and purine metabolism, thereby blocking DNA replication and cellular proliferation [1] [9]. DL-Alanosine specifically targets the de novo purine biosynthetic pathway through its primary active metabolite, L-alanosyl-5-amino-4-imidazolecarboxylic acid ribonucleotide (alanosyl-AICOR). This metabolite functions as a potent bisubstrate analog inhibitor that binds irreversibly to adenylosuccinate synthetase (ADSS), the enzyme catalyzing the penultimate step in adenosine monophosphate (AMP) biosynthesis [1]. The Ki of alanosyl-AICOR against ADSS (0.228 μM) is approximately 250,000-fold lower than that of the parent compound against the same enzyme (57.23 mM), establishing this anabolite as the primary mediator of DL-alanosine's antimetabolite activity [1]. This mechanism distinguishes DL-alanosine from other purine antimetabolites like 6-mercaptopurine (inhibits purine ring assembly) and methotrexate (targets folate metabolism), positioning it as a unique therapeutic agent for cancers with specific metabolic susceptibilities [10].
Table 1: Key Enzymes in DL-Alanosine's Mechanism of Action
Target Enzyme | Biological Function | Inhibition Mechanism | Ki Value | Biological Consequence |
---|---|---|---|---|
Adenylosuccinate Synthetase (ADSS) | Converts IMP to adenylosuccinate in AMP biosynthesis | Competitive inhibition by alanosyl-AICOR | 0.228 μM | Depletion of intracellular AMP pools |
Phosphoribosylaminoimidazole-succinocarboxamide Synthetase | Purine biosynthesis enzyme | Fraudulent substrate utilization | Not determined | Disruption of de novo purine synthesis |
Adenylosuccinate Lyase | Converts adenylosuccinate to AMP | Weak inhibition | Not determined | Minor contribution to AMP depletion |
The therapeutic significance of DL-alanosine lies in its precision targeting of cancer-specific metabolic dependencies, particularly in malignancies with methylthioadenosine phosphorylase (MTAP) deficiency. MTAP is a pivotal enzyme in the purine salvage pathway that cleaves methylthioadenosine (MTA) into adenine and 5-methylthioribose-1-phosphate. Approximately 15% of all cancers – including glioblastoma (45%), pancreatic adenocarcinoma (30%), and subsets of leukemias and non-small cell lung cancers – harbor homozygous deletion of the MTAP gene located on chromosome 9p21 [2] [9]. This genetic alteration creates a profound metabolic vulnerability because MTAP-deficient cells cannot salvage adenine from MTA and become critically dependent on de novo purine synthesis for adenine nucleotide production. DL-Alanosine capitalizes on this vulnerability through its potent inhibition of ADSS, effectively creating synthetic lethality in MTAP-deficient cells while sparing normal cells with intact salvage pathways [2] [9].
Research demonstrates that DL-alanosine administration in MTAP-deficient glioblastoma models reduces intratumoral adenylosuccinate synthetase activity by 70% and depresses DNA synthesis to an equivalent or greater extent – effects reversible by adenine administration but not hypoxanthine [1] [2]. Beyond nucleotide depletion, DL-alanosine impairs mitochondrial spare respiratory capacity and diminishes cancer stemness properties in brain tumor-initiating cells, as evidenced by reduced expression of CD133 and decreased sphere-forming capacity in extreme limiting dilution assays [2]. These metabolic effects translate into chemo-sensitization, with transient low-dose DL-alanosine pretreatment significantly enhancing the efficacy of temozolomide against orthotopic glioblastoma models [2]. The therapeutic window is further widened in MTAP-deficient cancers because adenine administration protects normal tissues without rescuing tumor cells, providing a unique strategy for selective metabolic targeting [9].
Table 2: Research Applications of DL-Alanosine in Cancer Models
Cancer Type | Model System | Key Findings | Proposed Mechanism | Reference |
---|---|---|---|---|
MTAP-deficient Glioblastoma | Patient-derived stem cells, orthotopic xenografts | Reduced stemness markers, impaired mitochondrial function, TMZ sensitization | Purine depletion & metabolic reprogramming | [2] |
Leukemia (L5178Y/AR) | Mouse allograft models | Accumulation of alanosyl-AICOR (70 μM), 70% ADSS inhibition | Alanosyl-AICOR formation in tumor tissue | [1] |
MTAP-deficient Cancers | Phase II clinical trial (NCT03449550) | Limited activity as monotherapy | Undefined resistance mechanisms | [9] |
T-cell Acute Lymphoblastic Leukemia | In vitro models | Synergy with EFA (9-β-D-erythrofuranosyladenine) | Purine salvage blockade combination | [1] |
The biochemical fate of DL-alanosine involves complex species-specific metabolism. Following administration, DL-alanosine undergoes transamination via glutamate oxaloacetate transaminase (GOT) to form its α-keto analog, which subsequently decomposes into the α-hydroxy metabolite identified as the principal excretory product in most species except rats [7]. The compound also participates in enzymatic conjugation with inosine monophosphate (IMP) catalyzed by adenylosuccinate synthetase, forming an anabolite resembling adenylosuccinic acid that contributes to its antimetabolite properties [7]. This intricate metabolism underscores the compound's mechanism of action while highlighting potential interspecies differences in pharmacological response.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: